molecular formula C25H31N5O3S2 B12150267 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150267
M. Wt: 513.7 g/mol
InChI Key: IDWPOSYILNJREW-HKWRFOASSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H31N5O3S2 and its molecular weight is 513.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound includes several key features:

  • Thiazolidinone moiety : Known for its ability to interact with various biological targets.
  • Pyrido-pyrimidine core : Imparts stability and potential for further chemical modifications.
  • Piperazine derivative : Enhances solubility and bioavailability.

The molecular formula is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 442.6 g/mol. The presence of sulfur in the thiazolidinone structure contributes to its unique reactivity profile.

Biological Activity

Preliminary studies indicate that this compound exhibits several significant biological activities:

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiazolidinone derivatives. For example, compounds similar to this one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for related thiazolidinones have been recorded as low as 0.5 µg/mL against S. aureus .

Antibiofilm Properties

The compound's ability to inhibit biofilm formation has been documented. In studies involving thiazolidinone derivatives, certain compounds demonstrated over 50% reduction in biofilm formation at concentrations equal to their MICs . This suggests that the compound may target bacterial signaling pathways critical for biofilm development.

Cytotoxicity and Anticancer Activity

The biological activity of the compound extends into anticancer research. Thiazolidinones have been explored for their ability to inhibit ribonucleotide reductase (RR), an essential enzyme in DNA synthesis. For example, Triapine (a related thiosemicarbazone) has shown promising results in clinical trials against pancreatic cancer . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential activity that warrants further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and cell wall synthesis.
  • Interaction with nucleic acids : The pyrido-pyrimidine structure may facilitate interactions with DNA or RNA, disrupting replication or transcription processes.

Case Studies and Research Findings

Recent literature has documented various studies focusing on thiazolidinone derivatives:

  • Antibacterial Studies : A series of thiazolidinones were tested for their antibacterial properties, revealing that modifications in their structure significantly influenced their activity against S. epidermidis and other strains .
  • Biofilm Inhibition : Specific thiazolidinones were tested for their antibiofilm activity against Pseudomonas aeruginosa, showing promising results at concentrations that are clinically relevant .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of thiazolidinones on cancer cell lines suggest a potential role in cancer therapy, particularly through the modulation of metabolic pathways involved in cell proliferation .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound's biological profile:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylateContains purine structureDifferent pharmacological profile
Ethyl 4-amino-piperazine derivativesVarying substitutions on piperazineDifferent biological activities
5-Thioxo-pyrimidine derivativesThioxo group presentVariation in reactivity and biological targets

This table illustrates how the distinct combination of functional groups in our compound may lead to unique interactions and therapeutic applications compared to other known compounds.

Properties

Molecular Formula

C25H31N5O3S2

Molecular Weight

513.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H31N5O3S2/c1-17-7-8-21-26-22(28-11-9-27(10-12-28)13-14-31)19(23(32)29(21)16-17)15-20-24(33)30(25(34)35-20)18-5-3-2-4-6-18/h7-8,15-16,18,31H,2-6,9-14H2,1H3/b20-15-

InChI Key

IDWPOSYILNJREW-HKWRFOASSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO)C=C1

Origin of Product

United States

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